3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-
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Overview
Description
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-, also known as emodin-9-O-beta-D-glucoside, is a natural compound found in the roots and barks of various plants. It has been studied extensively for its potential therapeutic applications due to its various biological activities.
Mechanism of Action
The mechanism of action of 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-eta-D-glucoside is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various viruses and bacteria.
Biochemical and Physiological Effects:
Emodin-9-O-beta-D-glucoside has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been shown to reduce blood glucose levels by increasing insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-eta-D-glucoside in lab experiments is its availability. It can be easily extracted from natural sources or synthesized chemically. Another advantage is its low toxicity, which makes it safe for use in various in vitro and in vivo experiments. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)-eta-D-glucoside. One direction is the development of more efficient synthesis methods to increase its availability. Another direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Scientific Research Applications
Emodin-9-O-beta-D-glucoside has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases.
properties
CAS RN |
150547-38-9 |
---|---|
Product Name |
3-Butenoic acid, 4-(3-acetyl-4,5,7,10-tetrahydroxy-2-anthracenyl)-3-hydroxy-, (E)- |
Molecular Formula |
C20H16O8 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
(E)-4-(3-acetyl-4,5,7,10-tetrahydroxyanthracen-2-yl)-3-hydroxybut-3-enoic acid |
InChI |
InChI=1S/C20H16O8/c1-8(21)16-10(4-13(23)7-15(25)26)2-9-3-11-5-12(22)6-14(24)17(11)20(28)18(9)19(16)27/h2-6,22-24,27-28H,7H2,1H3,(H,25,26)/b13-4+ |
InChI Key |
DHOSUPJHLBTMAV-YIXHJXPBSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C2C=C3C=C(C=C(C3=C(C2=C1O)O)O)O)/C=C(\CC(=O)O)/O |
SMILES |
CC(=O)C1=C(C=C2C=C3C=C(C=C(C3=C(C2=C1O)O)O)O)C=C(CC(=O)O)O |
Canonical SMILES |
CC(=O)C1=C(C=C2C=C3C=C(C=C(C3=C(C2=C1O)O)O)O)C=C(CC(=O)O)O |
synonyms |
Tcm F2 tetracenomycin F2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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